1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3,4-Dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazoloquinoline core with various substituents, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the formation of a quinoline intermediate, followed by the introduction of the pyrazole ring through cyclization reactions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. Catalysts and solvents play a crucial role in these processes, with common reagents including Lewis acids and transition metal catalysts .
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the aromatic rings can be replaced under appropriate conditions.
Cyclization: The formation of the pyrazoloquinoline core itself is a result of cyclization reactions involving suitable precursors
Scientific Research Applications
1-(3,4-Dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The pathways affected by this compound can vary depending on its specific structure and the biological context .
Comparison with Similar Compounds
Similar compounds to 1-(3,4-dimethylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline include other pyrazoloquinolines and quinoline derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. For example:
Quinoline derivatives: Known for their antimicrobial and antimalarial activities.
Pyrazole derivatives: Often studied for their anti-inflammatory and anticancer properties
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-4-30-21-12-13-24-22(15-21)26-23(16-27-24)25(19-8-6-5-7-9-19)28-29(26)20-11-10-17(2)18(3)14-20/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLGKPLBJNDGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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